molecular formula C24H23FN4O3 B2494016 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide CAS No. 1207025-66-8

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2494016
CAS No.: 1207025-66-8
M. Wt: 434.471
InChI Key: VQCTYUYTIQHWMS-UHFFFAOYSA-N
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Description

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a piperidine ring, and various functional groups such as cyano, fluoro, and methoxy groups. It is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.

    Introduction of Functional Groups: The cyano and fluoro groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as cyanide salts and fluorinating agents.

    Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the quinoline core with the piperidine ring and the dimethoxyphenyl group using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the cyano group to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide has various scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, or antiviral agent due to its ability to interact with biological targets.

    Biological Studies: The compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.

    Chemical Biology: It serves as a tool for investigating the structure-activity relationships of quinoline derivatives.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The cyano and fluoro groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity, block receptor signaling, or interfere with DNA replication, leading to its biological effects.

Comparison with Similar Compounds

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.

    Quinidine: An antiarrhythmic agent with a quinoline structure but different substituents.

    Ciprofloxacin: An antibiotic with a quinoline core and fluorine substituent, but different overall structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties.

Properties

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-31-18-4-6-22(32-2)21(12-18)28-24(30)15-7-9-29(10-8-15)23-16(13-26)14-27-20-5-3-17(25)11-19(20)23/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCTYUYTIQHWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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